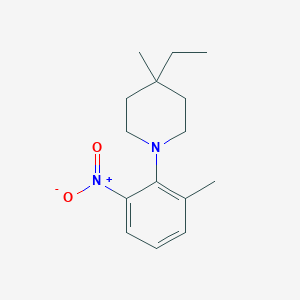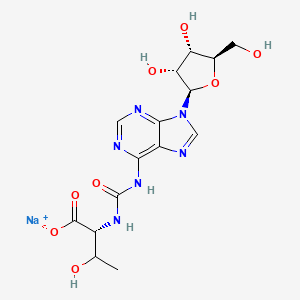![molecular formula C20H24N2O3 B13714795 N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine is a compound that features a benzyloxy group attached to an azetidine ring, which is further connected to an ethanamine chain The Cbz (carbobenzyloxy) group is a common protecting group used in organic synthesis, particularly in peptide chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine typically involves the protection of amine groups using the Cbz group. One common method involves the reaction of benzyl chloroformate with the amine group in the presence of a base such as sodium carbonate or triethylamine . The reaction proceeds under mild conditions, often at room temperature, to yield the protected amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C is commonly used for the deprotection of the Cbz group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Deprotection of the Cbz group yields the free amine.
Substitution: Nucleophilic substitution yields various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine primarily involves its role as a protecting group in organic synthesis. The Cbz group protects the amine functionality, preventing unwanted reactions during synthetic procedures. The deprotection process, typically through hydrogenolysis, releases the free amine, allowing it to participate in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl chloroformate: Used for the protection of amines as benzyloxycarbonyl derivatives.
N-Cbz-protected amino acids: Commonly used in peptide synthesis for the protection of amino groups.
Uniqueness
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other Cbz-protected compounds. This structural feature makes it valuable in the synthesis of specialized molecules and in the study of azetidine-containing compounds.
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
benzyl N-[2-(3-phenylmethoxyazetidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C20H24N2O3/c23-20(25-16-18-9-5-2-6-10-18)21-11-12-22-13-19(14-22)24-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23) |
InChI-Schlüssel |
GDVROQGVBLUYEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CCNC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)

![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)



![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)


